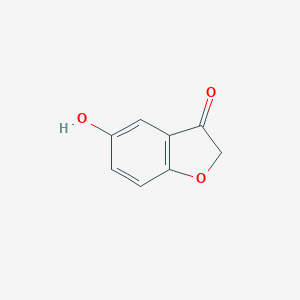

5-Hydroxy-3(2H)-benzofuranone

Descripción general

Descripción

5-Hydroxy-3(2H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. Benzofuranones are of interest due to their potential pharmacological properties, including anti-inflammatory activity.

Synthesis Analysis

The synthesis of benzofuran-2(3H)-one derivatives has been explored through various methods. One approach involves the palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols using formic acid as the carbon monoxide source, leading to moderate to good yields of the desired products . Another innovative method is the cascade reaction, which employs sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, starting from 1-(2-allyloxyaryl)-2-yn-1-ols to synthesize 2-benzofuran-2-ylacetamides .

Molecular Structure Analysis

The molecular structure of benzofuranone derivatives is characterized by the presence of a lactone ring, which is a cyclic ester. This lactone ring can undergo ring-opening reactions to form o-hydroxy acids. The structural variations in the benzofuranone derivatives, such as the acyl and substituted groups, can influence their chemical behavior and biological activity .

Chemical Reactions Analysis

Benzofuranones can participate in various chemical reactions, including ring-opening, which is suggested to occur in vivo, transforming benzofuranones into their corresponding o-hydroxy acids . Additionally, the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction involving a Friedländer condensation reaction under ultrasound irradiation conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuranones are influenced by their molecular structure. While the specific properties of 5-Hydroxy-3(2H)-benzofuranone are not detailed in the provided papers, benzofuranones, in general, have been shown to exhibit dual inhibition of cyclooxygenase and lipoxygenase products, indicating their potential as anti-inflammatory agents. The stability of the lactone ring does not appear to correlate with anti-inflammatory activity, suggesting that the biological activity may be due to the ring-opened o-hydroxy acid form .

Aplicaciones Científicas De Investigación

Anti-inflammatory Potential

5-Hydroxy-3(2H)-benzofuranone derivatives have been explored for their anti-inflammatory properties. A study focused on 5-acyl-3-substituted-benzofuran-2(3H)-ones demonstrated that these compounds can be synthesized and may exhibit anti-inflammatory activity, particularly in the context of adjuvant-induced arthritis in rats. These compounds also showed dual inhibition of cyclooxygenase and lipoxygenase metabolites, suggesting their potential as anti-inflammatory agents (Chakrabarti et al., 1987).

Antibacterial and Cytotoxic Activities

Benzofuranone derivatives also display significant antibacterial activities. A study identified a benzofuranone compound from the flower of Nyctanthes arbortristis that exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound showed cytotoxic properties in a brine shrimp lethality bioassay, indicating potential for further pharmacological exploration (Khatune et al., 2007).

Anti-HIV Properties

Research on the stems of Rhus chinensis yielded a new benzofuran lactone, rhuscholide A, along with other compounds. These compounds, including 5-hydroxy-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3 H)-benzofuranone, demonstrated significant anti-HIV-1 activity in vitro. This finding opens the door to potential therapeutic applications in HIV treatment (Gu et al., 2007).

Potential in Enzyme Inhibition

5-Hydroxy-3(2H)-benzofuranone derivatives have shown inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurological disorders such as Alzheimer's disease. This suggests the potential of these compounds in developing treatments for neurodegenerative diseases (Luo et al., 2005).

Antioxidant Properties

Another study synthesized a series of benzofuranone-typical antioxidants and evaluated their structures and thermodynamic driving forces. These compounds, such as 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one, exhibited good hydrogen-atom-donating antioxidant properties. This indicates their potential use as antioxidants in various applications, including polymer stabilization (Zhu et al., 2011).

Safety and Hazards

Direcciones Futuras

The future directions of research on 5-Hydroxy-3(2H)-furanone could involve further exploration of its synthesis, reactivity, and potential applications in organic synthesis and medicinal chemistry . The compound’s high reactivity and the variety of reactions it can undergo suggest that it could be a promising reagent for the synthesis of biologically active compounds .

Mecanismo De Acción

Target of Action

5-Hydroxy-3(2H)-benzofuranone, also known as 5-Hydroxy-2(5H)-furanone, is a compound that has attracted the attention of researchers due to its high reactivity . It is used to synthesize promising reagents for organic synthesis, including the production of biologically active substances . .

Mode of Action

It is known to undergo various reactions, including nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes . These reactions can lead to changes in the compound’s structure and function, potentially influencing its interaction with its targets.

Biochemical Pathways

It is known that the compound can undergo various reactions, leading to the synthesis of functionally substituted hydrofuranones . These products could potentially affect various biochemical pathways, but more research is needed to fully understand these effects.

Result of Action

The compound’s high reactivity suggests that it could have significant effects on molecular and cellular processes .

Action Environment

The action of 5-Hydroxy-3(2H)-benzofuranone can be influenced by various environmental factors. For example, the compound’s reactions can be affected by conditions such as temperature, pH, and the presence of other chemicals . These factors can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

5-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHUTMOUMWZQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433362 | |

| Record name | 5-Hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3(2H)-benzofuranone | |

CAS RN |

19278-82-1 | |

| Record name | 5-Hydroxy-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19278-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

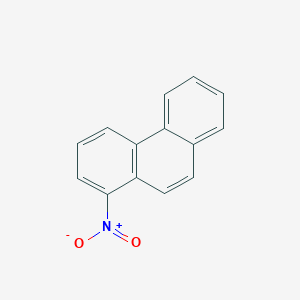

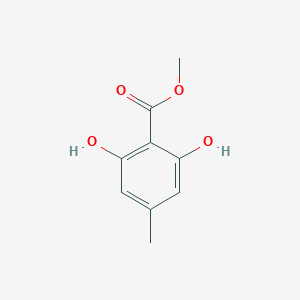

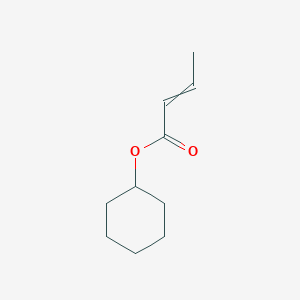

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

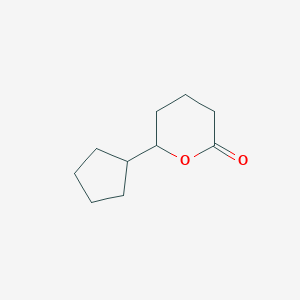

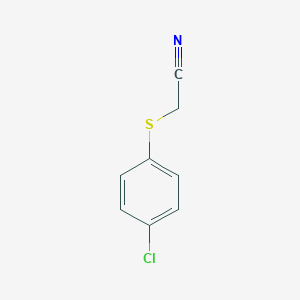

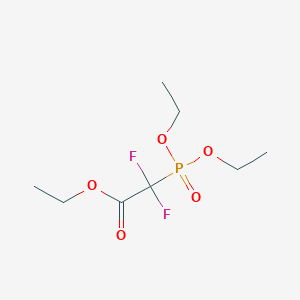

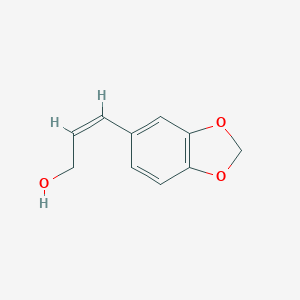

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)